3'-Methylflavokawin
Overview
Description
Synthesis Analysis
The synthesis of flavonoids, including derivatives like 3'-Methylflavokawin, involves various chemical methods that aim to introduce specific functional groups at targeted positions on the flavonoid backbone. An efficient one-pot synthesis of 3-methylflavone derivatives has been established, showcasing the versatility of these compounds in chemical transformations (Rocha, Pinto, & Silva, 2013). The synthesis of flavonol synthase from poplar and its application to the synthesis of 3-O-methylkaempferol illustrates the biotechnological approach to flavonoid synthesis (Kim, Joe, & Ahn, 2010).
Molecular Structure Analysis
The molecular structure of 3'-Methylflavokawin and its analogs is characterized by specific substitutions that influence their physical and chemical behavior. The photochromic properties of some 3-methyl-substituted synthetic flavylium compounds highlight the steric effects of methyl substituents on the molecule's conformation and reactivity (Roque, Lodeiro, Pina, Maestri, Ballardini, & Balzani, 2002).
Chemical Reactions and Properties
3'-Methylflavokawin and related compounds participate in a variety of chemical reactions that demonstrate their reactivity and potential for further modification. The synthesis and investigation of 3-methylflavones and their antioxidant and antibacterial activities provide insight into the chemical reactivity and potential applications of these compounds (Jayashree, Alam, Nayak, & Kumar, 2012).
Physical Properties Analysis
The physical properties of 3'-Methylflavokawin, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives, including modifications at the 3' position, demonstrate the impact of structural changes on physical properties (Etter, Urbańczyk-Lipkowska, Baer, & Barbara, 1986).
Chemical Properties Analysis
The chemical properties of 3'-Methylflavokawin, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding its behavior in biological systems and its potential applications. The effect of methyl, hydroxyl, and chloro substituents in position 3 of 3',4',7-trihydroxyflavylium highlights how substitutions at the 3' position can significantly alter the molecule's chemical properties and stability (Alejo-Armijo, Salido, Altarejos, Parola, Gago, Basílio, Cabrita, & Pina, 2016).
Scientific Research Applications
Cytotoxicity and Antioxidative Activity : A study by Vogel & Heilmann (2008) synthesized 3'-Methylflavokawin along with other chalcones from Humulus lupulus. These compounds exhibited significant cytotoxicity in HeLa cells and showed potent antioxidative activity.
Antitumor Activity in Glioblastoma Multiforme : Wang et al. (2018) found that Flavokawain B, a kava chalcone similar to 3'-Methylflavokawin, displayed potent antitumor activity in various cancers. The study, focusing on human glioblastoma multiforme, suggested that Flavokawain B induces protective autophagy through specific signaling pathways, indicating potential therapeutic applications for GBM (Wang et al., 2018).
Biosynthesis and Modification of Flavonoids : Research by Itoh, Iwata, & Toda (2016) on a flavonoid-O-methyltransferase from Citrus depressa highlighted the importance of structural modification in flavonoids like 3'-Methylflavokawin. This enzyme showed activity for various flavonoids, indicating its role in modifying these compounds for potential therapeutic uses (Itoh, Iwata, & Toda, 2016).
Cardioprotective Effects : A study by Qin et al. (2008) investigated the cardioprotective effects of flavonols, including derivatives similar to 3'-Methylflavokawin. They discovered flavonols with vasorelaxant properties without antioxidant activity, which could be significant in developing treatments for cardiovascular diseases (Qin et al., 2008).
Antiviral Properties : A study on Euphorbia grantii, which contains 3-methoxyflavones (structurally related to 3'-Methylflavokawin), revealed significant antiviral activities against picornaviruses and vesicular stomatitis virus. This highlights the potential of such compounds in developing antiviral therapies (Van Hoof, Berghe, Hatfield, & Vlietinck, 1984).
Anti-inflammatory Effects : Luteolin, a compound structurally similar to 3'-Methylflavokawin, exhibited strong anti-inflammatory activity in various models. This suggests potential applications of 3'-Methylflavokawin in treating inflammation-related diseases (Aziz, Kim, & Cho, 2018).
Biotechnological Applications : Lee et al. (2020) discussed the use of flavonoid O-methyltransferases in biotechnological production, relevant for modifying compounds like 3'-Methylflavokawin for enhanced pharmacological properties (Lee, Park, Lee, Lee, Nam, Bhoo, Lee, Lee, & Cho, 2020).
properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZLIZAUPQMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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